tert-butyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate
Description
tert-Butyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate: is a complex organic compound that belongs to the class of quinoline derivatives. This compound is notable for its unique structure, which includes a thienoquinoline core, making it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
tert-butyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-16(2,3)20-15(19)13-12(17)10-8-9-6-4-5-7-11(9)18-14(10)21-13/h8H,4-7,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKASMKYHGKLOBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C2=C(S1)N=C3CCCCC3=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienoquinoline core.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through alkylation reactions, often using tert-butyl bromide or tert-butyl chloride in the presence of a base.
Amination: The amino group is introduced via nucleophilic substitution reactions, typically using ammonia or an amine source.
Carboxylation: The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydro derivatives.
Substitution: The amino and carboxylate groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydro derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitubulin agent, inhibiting cancer cell growth by binding to the colchicine site of tubulin.
Fluorescent Molecule: It has been used as a fluorescent molecule to induce differentiation in PC12 cells.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate involves its interaction with molecular targets such as tubulin. By binding to the colchicine site of tubulin, it inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate
- tert-Butyl ®-piperidin-3-ylcarbamate
- tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole
Uniqueness
tert-Butyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate is unique due to its thienoquinoline core, which imparts distinct chemical properties and biological activities compared to other similar compounds. Its ability to act as a fluorescent molecule and its potential as an antitubulin agent further distinguish it from other quinoline derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
